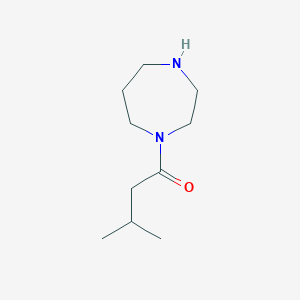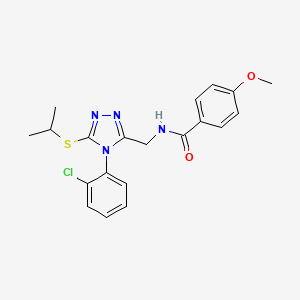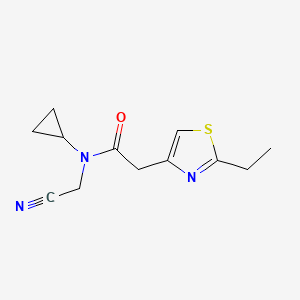![molecular formula C20H24N2O2 B2913926 4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde CAS No. 2224472-71-1](/img/structure/B2913926.png)
4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde is a synthetic compound that belongs to the class of aldehydes. It is also known as DMABN or benzaldehyde, 4-[3-[(dimethylamino)methyl]phenyl]-2-(4-morpholinyl)-. This compound has gained significant importance in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde is not well understood. However, it is believed that this compound interacts with metal ions and forms a complex. This complex has unique optical properties that make it suitable for use as a fluorescent probe.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde are not well studied. However, it is believed that this compound has low toxicity and does not have any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde in lab experiments are its unique chemical properties, low toxicity, and potential applications in various fields. The limitations of using this compound in lab experiments are the lack of understanding of its mechanism of action and limited studies on its biochemical and physiological effects.
Orientations Futures
There are several potential future directions for research on 4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde. These include:
1. Studying the mechanism of action of this compound and its interactions with metal ions.
2. Investigating the potential applications of this compound in the field of materials science.
3. Developing new fluorescent probes based on the chemical structure of 4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde.
4. Studying the potential use of this compound in the development of new drugs for the treatment of various diseases.
5. Investigating the potential use of this compound as a reagent for the determination of aldehydes in biological samples.
Conclusion:
In conclusion, 4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde is a synthetic compound that has gained significant importance in scientific research due to its unique chemical properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound may lead to the development of new materials, drugs, and diagnostic tools.
Méthodes De Synthèse
The synthesis of 4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde involves the reaction of 4-(3-bromomethylphenyl)-2-morpholin-4-ylbenzaldehyde with dimethylamine. This reaction takes place in the presence of a suitable solvent and a base. The reaction yields 4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde as a white solid.
Applications De Recherche Scientifique
4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde has various scientific research applications. It is used as a fluorescent probe for the detection of metal ions. It is also used as a reagent for the determination of aldehydes in biological samples. This compound has potential applications in the field of organic synthesis, medicinal chemistry, and materials science.
Propriétés
IUPAC Name |
4-[3-[(dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21(2)14-16-4-3-5-17(12-16)18-6-7-19(15-23)20(13-18)22-8-10-24-11-9-22/h3-7,12-13,15H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZUGMOYCQHDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C2=CC(=C(C=C2)C=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)
![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)



![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)
![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)

![2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2913866.png)